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Compound of Interest

Compound Name: 3-Benzoylbenzonitrile

Cat. No.: B15345663 Get Quote

A detailed examination of the crystal structures of 2-, 3-, and 4-benzoylbenzonitrile reveals

distinct packing motifs and intermolecular interactions driven by the positional isomerism of the

cyano group. This analysis provides insights into how subtle changes in molecular structure

can significantly influence solid-state organization, a critical consideration for researchers in

materials science and drug development.

The arrangement of molecules in a crystalline solid dictates many of its physical properties,

including solubility, melting point, and bioavailability. For isomeric compounds, understanding

the nuances of their crystal packing can elucidate structure-property relationships. This guide

offers a comparative overview of the crystallographic data for the three isomers of

benzoylbenzonitrile.

Key Crystallographic Data at a Glance
A summary of the fundamental crystallographic parameters for the benzoylbenzonitrile isomers

is presented below, highlighting the differences in their solid-state structures.
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Parameter
2-
Benzoylbenzonitril
e

3-
Benzoylbenzonitril
e

4-
Benzoylbenzonitril
e

Formula C₁₄H₉NO C₁₄H₉NO C₁₄H₉NO

Molecular Weight 207.23 g/mol 207.23 g/mol 207.23 g/mol

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group P2₁/c Pca2₁ P2₁/n

a (Å) 12.771(7) 17.345(4) 5.953(1)

b (Å) 7.873(5) 3.868(1) 24.345(3)

c (Å) 11.571(4) 15.659(3) 7.421(1)

α (°) 90 90 90

β (°) 112.47(3) 90 94.67(2)

γ (°) 90 90 90

Volume (Å³) 1075(1) 1050.5(4) 1070.9(3)

Z 4 4 4

In-Depth Structural Analysis
2-Benzoylbenzonitrile: A Tale of Two Rings
The crystal structure of 2-benzoylbenzonitrile is characterized by discrete molecular units. A

significant feature of its conformation is the pronounced twist between the two aromatic rings,

with a dihedral angle of 66.2(1)°. This steric hindrance is also reflected in the torsion angles

involving the carbonyl and cyano groups (O(1)-C(1)-C(8)-C(13) of -42.6(4)° and C(1)-C(8)-

C(13)-C(14) of -2.8(5)°), indicating a strong repulsion between these functionalities. In the

crystal lattice, the molecules are primarily organized through van der Waals forces.

3-Benzoylbenzonitrile: Chains and Stacks
In the orthorhombic packing of 3-benzoylbenzonitrile, intermolecular interactions play a more

prominent role. The structure is stabilized by a network of C—H···N and C—H···O hydrogen
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bonds, which link the molecules into chains extending along the crystallographic b-axis. These

chains are further organized into layers through π-π stacking interactions between the phenyl

rings of adjacent molecules.

4-Benzoylbenzonitrile: A Densely Packed Arrangement
The para-isomer, 4-benzoylbenzonitrile, adopts a monoclinic crystal system. The crystal

packing is characterized by a herringbone-like arrangement. Similar to the 3-isomer, the crystal

structure is stabilized by a combination of weak C—H···O and C—H···N intermolecular

hydrogen bonds. These interactions, along with π-π stacking, contribute to a relatively dense

and stable crystal lattice.

Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray

diffraction. A general experimental workflow for such an analysis is outlined below.

Crystal Growth
Single crystals of the benzoylbenzonitrile isomers are typically grown by slow evaporation of a

suitable solvent. Common solvents for this purpose include ethanol, methanol, or mixtures of

solvents like chloroform and hexane. The choice of solvent can significantly influence the

crystal quality and sometimes even the resulting polymorphic form.

X-ray Diffraction Data Collection and Structure
Refinement
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.

Data is collected at a specific temperature, often 291 K or 100 K, using a monochromatic X-ray

source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected diffraction data is then processed

to determine the unit cell parameters and space group. The crystal structure is solved using

direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are

typically refined anisotropically, and hydrogen atoms are placed in calculated positions and

refined using a riding model.
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Logical Workflow for Comparative Crystallographic
Analysis
The process of comparing the crystal packing of isomers involves a series of logical steps, from

data acquisition to detailed interaction analysis.
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Figure 1. Workflow for the comparative analysis of crystal packing.
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Conclusion
The positional isomerism in benzoylbenzonitrile significantly influences the intermolecular

interactions and, consequently, the crystal packing. The 2-isomer exhibits a twisted

conformation with limited specific intermolecular contacts, while the 3- and 4-isomers form

more intricate networks stabilized by hydrogen bonds and π-π stacking. This comparative

analysis underscores the importance of substituent position in directing the self-assembly of

molecules in the solid state, providing valuable information for the rational design of crystalline

materials with desired properties.

To cite this document: BenchChem. [Comparative Analysis of Benzoylbenzonitrile Isomers:
Unraveling Crystal Packing Architectures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15345663#comparative-analysis-of-the-crystal-
packing-of-benzoylbenzonitrile-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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